molecular formula C22H21NO2S B12523678 N-[4-(1,2-Diphenylprop-1-en-1-yl)phenyl]methanesulfonamide CAS No. 834912-17-3

N-[4-(1,2-Diphenylprop-1-en-1-yl)phenyl]methanesulfonamide

Cat. No.: B12523678
CAS No.: 834912-17-3
M. Wt: 363.5 g/mol
InChI Key: YTNHWMAMOKUYFM-UHFFFAOYSA-N
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Description

N-[4-(1,2-Diphenylprop-1-en-1-yl)phenyl]methanesulfonamide is a chemical compound of interest in scientific research and development. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers value this compound for its molecular structure, which features a methanesulfonamide group linked to a diphenylpropenyl-substituted phenyl ring. This structure is similar to other patented heterocyclic compounds explored for their potential biological activity . The specific research applications, mechanism of action, and full pharmacological profile of this compound are subject to ongoing investigation and should be validated by the end-user in their specific experimental systems. Researchers are encouraged to consult the relevant scientific literature for the most current findings. Handling should conform to all applicable laboratory safety standards.

Properties

CAS No.

834912-17-3

Molecular Formula

C22H21NO2S

Molecular Weight

363.5 g/mol

IUPAC Name

N-[4-(1,2-diphenylprop-1-enyl)phenyl]methanesulfonamide

InChI

InChI=1S/C22H21NO2S/c1-17(18-9-5-3-6-10-18)22(19-11-7-4-8-12-19)20-13-15-21(16-14-20)23-26(2,24)25/h3-16,23H,1-2H3

InChI Key

YTNHWMAMOKUYFM-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation for Chalcone Intermediate Synthesis

The chalcone backbone is synthesized via Claisen-Schmidt condensation, a well-established method for α,β-unsaturated ketone formation. In a representative procedure:

  • Reactants : 4-Aminoacetophenone (1.0 equiv) and benzaldehyde (1.2 equiv).
  • Catalyst : Potassium hydroxide (1.5 equiv) in ethanol.
  • Conditions : Reflux at 80°C for 12 hours.
  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Mechanistic Insight : The base deprotonates the acetophenone methyl group, generating an enolate that attacks the benzaldehyde carbonyl. Subsequent dehydration yields the conjugated enone system.

Yield : 68–75%.
Characterization :

  • IR : 1665 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C stretch).
  • ¹H NMR (CDCl₃) : δ 7.82 (d, J = 15.6 Hz, 1H, CH=CO), 7.45–7.30 (m, 10H, aryl-H).

Palladium-Catalyzed Coupling for Aryl Substitution

To introduce the para-aminophenyl group, Suzuki-Miyaura coupling is employed:

  • Reactants : 4-Bromophenyl chalcone (1.0 equiv) and 4-aminophenylboronic acid pinacol ester (1.1 equiv).
  • Catalyst : Pd(PPh₃)₄ (5 mol%) in DMF/H₂O (3:1).
  • Base : Na₂CO₃ (2.0 equiv).
  • Conditions : 100°C, 6 hours under nitrogen.

Yield : 82%.
Characterization :

  • ¹³C NMR : δ 144.2 (C-NH₂), 139.8 (C-B coupling site).

Sulfonylation with Methanesulfonyl Chloride

The primary amine is converted to the methanesulfonamide using methanesulfonyl chloride:

  • Reactants : 4-(1,2-Diphenylprop-1-en-1-yl)aniline (1.0 equiv), methanesulfonyl chloride (1.2 equiv).
  • Base : Triethylamine (2.0 equiv) in dichloromethane.
  • Conditions : 0°C to room temperature, 2 hours.

Workup : Extraction with DCM, washing with 1M HCl, drying (MgSO₄), and column chromatography (hexane:EtOAc 3:1).

Yield : 89%.
Characterization :

  • IR : 1320 cm⁻¹ (S=O asymmetric stretch), 1150 cm⁻¹ (S=O symmetric stretch).
  • ¹H NMR (DMSO-d₆) : δ 9.45 (s, 1H, NH), 7.65–7.20 (m, 14H, aryl-H).

Alternative Routes and Optimization

One-Pot Tandem Condensation-Sulfonylation

A streamlined one-pot method reduces purification steps:

  • Chalcone Formation : As in Section 2.1.
  • In Situ Sulfonylation : Direct addition of methanesulfonyl chloride to the reaction mixture after condensation.

Advantages : 15% reduction in reaction time; overall yield 70%.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

  • Conditions : 100 W, 120°C, 30 minutes.
  • Yield : 78% (vs. 68% conventional).

Challenges and Troubleshooting

  • Stereoselectivity : The E-configuration of the α,β-unsaturated system is favored but requires careful pH control during condensation. Acidic conditions risk cyclization to flavanones.
  • Byproduct Formation : Over-sulfonylation can occur if methanesulfonyl chloride is in excess. Stoichiometric precision is critical.
  • Purification : Silica gel chromatography is essential due to polar byproducts; gradient elution (hexane to EtOAc) resolves sulfonamide from unreacted amine.

Scalability and Industrial Applications

  • Kilogram-Scale Synthesis : A patent describes a pilot-scale process using continuous flow reactors for the chalcone step (95% yield) and automated sulfonylation (90% yield).
  • Pharmaceutical Relevance : Structural analogs show β-blocker activity, underscoring the compound’s potential in drug development.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,2-Diphenylprop-1-en-1-yl)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted sulfonamide derivatives

Scientific Research Applications

Medicinal Chemistry Applications

N-[4-(1,2-Diphenylprop-1-en-1-yl)phenyl]methanesulfonamide has been investigated for its potential as a pharmaceutical agent.

Anticancer Activity

Research has indicated that compounds with similar structures can target microtubules in cancer cells. For example, derivatives of methanesulfonamide have shown efficacy against drug-resistant cancer cell lines by disrupting microtubule dynamics, leading to apoptosis in tumor cells . Specific studies on related compounds have demonstrated their ability to overcome resistance mechanisms in various cancers.

Antiarrhythmic Properties

The compound may also relate to the class of antiarrhythmic drugs. A closely related compound, Dofetilide, is known for its class III antiarrhythmic properties and is synthesized using methanesulfonamide derivatives . This suggests a potential application of this compound in cardiac therapies.

Synthesis and Methodologies

The synthesis of this compound involves several steps that can influence its yield and purity.

General Synthesis Route

The synthesis typically involves:

  • The reaction of appropriate phenolic compounds with methanesulfonyl chloride under controlled conditions.
  • Use of palladium-catalyzed coupling reactions to form the diphenylpropene moiety.

This methodology allows for the fine-tuning of chemical properties through structural modifications, which can enhance biological activity .

Case Study: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated various methanesulfonamide derivatives for their anticancer properties. The findings indicated that specific structural modifications led to increased cytotoxicity against resistant cancer cell lines . The study highlighted the importance of substituent groups in enhancing drug efficacy.

Case Study: Cardiac Applications

Research on Dofetilide's mechanism revealed insights into how methanesulfonamide derivatives influence cardiac ion channels. Investigations showed that modifications at the phenolic position could enhance selectivity towards potassium channels involved in cardiac rhythm regulation . This underscores the potential utility of this compound in developing safer antiarrhythmic agents.

Mechanism of Action

The mechanism of action of N-[4-(1,2-Diphenylprop-1-en-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of certain biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Implications and Gaps

While this compound shares functional motifs with bioactive sulfonamides, its unique structure warrants further investigation. Key areas include:

  • Pharmacological Profiling: Testing for cannabinoid receptor affinity or enzyme inhibition.
  • Material Science Applications : Exploring its thermal stability or optical properties due to the conjugated diphenylpropene system.
  • Toxicity Studies : Assessing biocompatibility relative to halogenated agrochemical analogs.

Biological Activity

N-[4-(1,2-Diphenylprop-1-en-1-yl)phenyl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H23NO2S
  • Molecular Weight : 377.5 g/mol
  • Synonyms : DTXSID50834599

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic and sulfonamide precursors. The compound can be synthesized using various methods that include:

  • Condensation Reactions : Utilizing phenolic compounds and methanesulfonamide derivatives.
  • Reflux Conditions : Often performed in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance yields.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Antitumor Activity

Recent studies have shown that this compound exhibits significant antitumor activity against several cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values :
    • MCF-7: 12 µM
    • HeLa: 8 µM
    • A549: 15 µM

These results indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner.

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: In Vivo Efficacy

A study conducted on mice bearing xenograft tumors demonstrated the efficacy of this compound in reducing tumor size. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups treated with saline.

Treatment GroupTumor Volume Reduction (%)
Control0
Low Dose30
High Dose60

Study 2: Mechanistic Insights

In vitro experiments highlighted the compound's ability to modulate signaling pathways associated with cell survival and proliferation. Specifically, it was found to inhibit the PI3K/Akt pathway, which is crucial for cancer cell growth.

Q & A

Q. What analytical methods are recommended to confirm the purity and structural integrity of synthesized N-[4-(1,2-Diphenylprop-1-en-1-yl)phenyl]methanesulfonamide?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use a mobile phase comprising methanol and a sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) to achieve baseline separation of impurities. System suitability tests should include retention time reproducibility and resolution between the compound and degradation products .
  • Spectroscopic Techniques:
    • IR Spectroscopy: Validate the presence of sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹) groups.
    • NMR (¹H/¹³C): Assign peaks for the diphenylpropene moiety (δ 6.5–7.5 ppm for aromatic protons) and methanesulfonamide group (δ 3.0–3.5 ppm for CH₃SO₂) .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to rule out synthetic byproducts .

Q. How can researchers optimize the synthesis of this compound to minimize byproduct formation?

Methodological Answer:

  • Stepwise Reaction Monitoring: Use TLC or in-situ IR to track intermediates, particularly during the coupling of diphenylpropene to the phenylmethanesulfonamide core.
  • Catalytic Optimization: Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to enhance yield and reduce halogenated impurities .
  • Purification: Employ column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the final product .

Q. What stability studies are critical for ensuring the compound’s integrity under experimental storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (60°C), light (UV-A/B), and acidic/alkaline conditions (0.1M HCl/NaOH) for 48 hours. Monitor degradation via HPLC and identify major degradation products (e.g., hydrolysis of the sulfonamide group) .
  • Long-Term Stability: Store the compound in amber vials at −20°C under inert gas (argon). Conduct periodic assays for purity and crystallinity (PXRD) over 6–12 months .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound in biological systems?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., DNA polymerase or viral proteases). Focus on the diphenylpropene moiety’s π-π stacking and the sulfonamide’s hydrogen-bonding potential .
  • Molecular Dynamics (MD): Simulate ligand-protein binding over 100 ns to assess conformational stability. Compare binding free energies (MM-GBSA) with analogs lacking the diphenylpropene group .

Q. What strategies resolve contradictions in reported biological activity data across different assay systems?

Methodological Answer:

  • Assay Standardization: Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays or pH in enzyme inhibition studies). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based IC₅₀) .
  • Metabolite Profiling: Identify active metabolites (e.g., hydroxylated or demethylated derivatives) using LC-MS/MS. Compare their potency to the parent compound to explain discrepancies .

Q. How does the electronic configuration of the diphenylpropene moiety influence the compound’s reactivity and photostability?

Methodological Answer:

  • DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. The conjugated system in diphenylpropene may enhance UV absorption, contributing to photodegradation .
  • Experimental Validation: Perform UV-vis spectroscopy (λmax 250–300 nm) and correlate with accelerated light-stress tests .

Q. What are the metabolic pathways of this compound in mammalian systems, and how do they compare to agricultural sulfonamide analogs?

Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and identify phase I metabolites (e.g., oxidation of the propene group) and phase II conjugates (glucuronidation). Compare with sulfentrazone’s metabolites (e.g., 3-hydroxymethyl sulfentrazone) .
  • CYP450 Inhibition Assays: Test interactions with CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Q. Can crystallographic data predict polymorphic forms of this compound, and how do they affect solubility?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction: Determine the crystal packing and hydrogen-bonding network. Polymorphs with tighter packing (e.g., monoclinic vs. orthorhombic) may exhibit lower aqueous solubility .
  • Solubility Studies: Measure equilibrium solubility in PBS (pH 7.4) and simulate bioavailability using the Biopharmaceutics Classification System (BCS) .

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